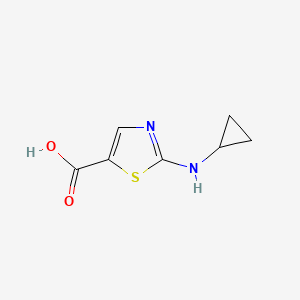

2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid

描述

Table 1: Key Identifiers for 2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic Acid

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1354958-03-4 | |

| Molecular Formula | C₇H₈N₂O₂S | |

| Molecular Weight | 184.22 g/mol | |

| SMILES | O=C(O)C1=CN=C(NC2CC2)S1 |

Comparative Analysis with Related Thiazolecarboxylic Acid Derivatives

Thiazolecarboxylic acids exhibit diverse pharmacological and industrial applications, with structural variations significantly altering their properties. Below is a comparative analysis:

Positional Isomerism

- 2-Amino-1,3-thiazole-5-carboxylic acid (CAS: 40283-46-3): Replaces the cyclopropylamino group with a simpler amino (–NH₂) group at position 2. This reduces steric hindrance but decreases lipophilicity.

- 4-Methyl-1,3-thiazole-5-carboxylic acid (CAS: 162651-10-7): Features a methyl group at position 4 instead of the cyclopropylamino group, enhancing metabolic stability but reducing hydrogen-bonding capacity.

Functional Group Modifications

- 5-Cyclopropyl-1,2-thiazole-3-carboxylic acid (CAS: 1784449-61-1): Positions the cyclopropyl group directly on the thiazole ring at position 5, eliminating the amine linkage. This alters electronic distribution and solubility profiles.

- 2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: 162651-10-7): Adds a methyl group at position 4 alongside the cyclopropylamino group, increasing molecular weight (198.24 g/mol) and steric bulk.

Table 2: Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₇H₈N₂O₂S | 184.22 | 1354958-03-4 | –NH–C₃H₅ at C2; –COOH at C5 |

| 2-Amino-1,3-thiazole-5-carboxylic acid | C₄H₄N₂O₂S | 144.15 | 40283-46-3 | –NH₂ at C2; –COOH at C5 |

| 4-Methyl-1,3-thiazole-5-carboxylic acid | C₈H₁₀N₂O₂S | 198.24 | 162651-10-7 | –CH₃ at C4; –COOH at C5 |

| 5-Cyclopropyl-1,2-thiazole-3-carboxylic acid | C₇H₇NO₂S | 169.20 | 1784449-61-1 | –C₃H₅ at C5; –COOH at C3 |

Electronic and Steric Effects

The cyclopropylamino group in this compound introduces angle strain from the cyclopropane ring, which can increase reactivity in nucleophilic substitution reactions compared to linear alkylamines. Conversely, the carboxylic acid group at position 5 enhances water solubility via ionization, a property absent in ester or amide derivatives.

属性

IUPAC Name |

2-(cyclopropylamino)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c10-6(11)5-3-8-7(12-5)9-4-1-2-4/h3-4H,1-2H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDIVKWPKGCLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid is a compound belonging to the thiazole family, known for its diverse biological activities. The thiazole ring structure is integral to many biologically active compounds, interacting with various biological targets through specific bonding interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

The biological activity of this compound may involve interaction with specific enzymes or receptors. The thiazole ring can facilitate enzyme inhibition or receptor modulation, leading to significant changes in cellular processes.

Potential Targets

- Enzymes : The compound may inhibit enzymes involved in metabolic pathways, altering their activity and leading to therapeutic effects.

- Receptors : It could also interact with various receptors, influencing signaling pathways critical for disease progression.

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). Factors such as chemical structure and route of administration can significantly impact these processes.

Biological Activity and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antioxidant Activity : The compound has demonstrated antioxidant properties in vitro. For instance, it was evaluated using the DPPH radical scavenging assay, showing significant free radical scavenging ability compared to established antioxidants like ascorbic acid .

- Xanthine Oxidase Inhibition : Similar thiazole derivatives have been studied for their xanthine oxidase inhibitory activity. For example, derivatives showed moderate inhibition with IC50 values ranging from 3.6 μM to 9.9 μM . This suggests that this compound could possess similar properties.

- Antitumor Activity : Research on related compounds indicates potential antiproliferative effects against cancer cell lines. A derivative exhibited high potency against K563 leukemia cells with an IC50 comparable to dasatinib . This suggests that modifications on the thiazole structure can enhance anticancer activity.

Comparative Analysis of Biological Activities

科学研究应用

Antimicrobial Activity

Research has indicated that compounds similar to 2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid exhibit significant antimicrobial properties. A study focusing on thiazole derivatives demonstrated their potential as antibacterial agents. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity, making them valuable in combating resistant strains of bacteria .

Antimalarial Properties

The compound has been explored for its antimalarial activity against Plasmodium falciparum. A structure-activity relationship (SAR) analysis revealed that modifications in the cyclopropyl group significantly affect the efficacy of related compounds. For instance, compounds with a cyclopropyl carboxamide moiety showed promising activity against the asexual stage of the malaria parasite, with specific derivatives achieving low EC50 values (e.g., 40 nM) . This suggests that this compound could be a lead compound for further antimalarial drug development.

Adenosine Receptor Modulation

Recent studies have evaluated the binding affinity of thiazole derivatives at various adenosine receptors (ARs). The compound was tested for its ability to modulate cyclic AMP (cAMP) levels in CHO cells expressing human ARs. Results indicated that certain derivatives exhibited high affinity for hA1 and hA2A receptors, suggesting potential applications in treating conditions like asthma and cardiovascular diseases where adenosine signaling plays a critical role .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that variations in the cyclopropyl group and other substituents can lead to significant changes in potency and selectivity towards specific biological targets. For example:

| Compound Modification | Biological Activity | EC50 (nM) |

|---|---|---|

| Cyclopropyl group retained | High activity against P. falciparum | 40 |

| Cyclobutyl substitution | Moderate activity | 480 |

| Methylation of cyclopropyl | Loss of activity | >10000 |

This table illustrates how subtle changes can dramatically influence the effectiveness of related compounds.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of thiazole derivatives, including this compound. The results showed that these compounds inhibited the growth of various bacterial strains, including resistant types, highlighting their potential as new antibiotics .

Case Study 2: Antimalarial Screening

In another investigation focusing on antimalarial agents, researchers screened a library of compounds against P. falciparum. The cyclopropyl carboxamide derivatives were identified as leading candidates due to their low cytotoxicity and effective inhibition of parasite growth. This study emphasizes the importance of structural integrity in maintaining biological activity .

相似化合物的比较

Comparison with Similar Thiazole-5-Carboxylic Acid Derivatives

Structural Analogs and Substituent Variations

The following table summarizes structurally related compounds, emphasizing substituent differences and physicochemical properties:

Key Comparative Insights

Electronic and Steric Effects

- Cyclopropylamino vs. Cyclopropyl: The amino group in the target compound introduces hydrogen-bonding capacity and polarity, enhancing solubility compared to the non-amino cyclopropyl analog (CAS 1094230-05-3) .

- Aromatic vs. For example, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS 33763-20-1) has demonstrated utility in crystallography due to its stable aromatic system .

Research Findings and Data Gaps

- Pharmacological Data : While thiazole-5-carboxylic acid derivatives are implicated in enzyme inhibition , quantitative comparisons of potency, solubility, or toxicity between the target compound and its analogs remain underexplored.

准备方法

Preparation via α-Bromination and Thiourea Cyclization

A highly efficient and scalable method involves the following key steps:

- Starting Material: β-Ethoxyacrylamide derivatives

- α-Bromination: Treatment with N-bromosuccinimide (NBS) in a dioxane-water mixture at low temperature (-10 to 0 °C), followed by warming to room temperature to achieve selective α-bromination without undesired bromination on amide nitrogen or aromatic rings.

- Cyclization: One-pot reaction with thiourea under heating (up to 80 °C) to form the 2-aminothiazole ring.

- Workup: Addition of ammonium hydroxide to precipitate the product, followed by filtration and drying.

This approach yields 2-aminothiazole-5-carboxamides in excellent yields (up to 95%) and avoids protection/deprotection steps as well as the use of highly reactive bases like n-BuLi or NaH, making it suitable for large-scale synthesis.

Table 1: Key Reaction Parameters for α-Bromination and Thiourea Cyclization

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| α-Bromination | NBS, dioxane/H2O, -10 to 22 °C, 3 h | - | Selective α-bromination achieved |

| Cyclization | Thiourea, heat to 80 °C, 2 h | - | One-pot ring closure |

| Workup | Ammonium hydroxide addition, filtration | 94.9 | High purity product |

Preparation via Amide Coupling and Deprotection

Another reported method involves:

- Formation of amide intermediates by coupling amino acid methyl esters with acid chlorides prepared from 1,3-thiazole-5-carboxylic acid derivatives.

- Deprotection: Treatment with trifluoroacetic acid (TFA) to remove protecting groups such as tert-butoxycarbonyl (Boc).

- Final isolation: Purification by chromatography and crystallization.

This method was employed to prepare various C-5 amino acid substituted aminothiazoles, including cyclopropylamino derivatives, with moderate to good yields (58-70%).

Table 2: Amide Coupling and Deprotection Conditions

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | Oxalyl chloride ((COCl)2), CH2Cl2, room temperature, 2 h | - | Acid chloride intermediate prepared |

| Amide coupling | Amino acid methyl ester hydrochloride, Et3N, rt, 10 h | 58.6 | Formation of amide intermediate |

| Deprotection | TFA, CH2Cl2, rt, overnight | 70.0 | Boc group removal to yield aminothiazole |

Summary of Research Findings and Comparative Analysis

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| α-Bromination + Thiourea | One-pot, high yield, scalable | Avoids protection steps, mild conditions | Requires careful control of bromination |

| Amide Coupling + Deprotection | Versatile, allows introduction of various amines | Good for diverse substitutions | Multi-step, moderate yields |

| Cysteine + Benzonitrile Routes | Metal-catalyzed, broad substrate scope | Efficient ring formation | Less direct for cyclopropylamino derivatives |

常见问题

Q. Advanced

- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping cyclopropyl and thiazole signals .

- X-ray Crystallography : Resolves regiochemical ambiguities (e.g., distinguishing 5-carboxylic acid from 4-carboxylic acid derivatives) .

- Comparative Analysis : Cross-referencing with structurally analogous compounds (e.g., 4-cyclopropyl-2-methylthiazole-5-carboxylic acid) aids interpretation .

What are the key functional groups influencing reactivity and derivatization?

Q. Basic

- Carboxylic Acid : Enables salt formation (e.g., sodium salts for solubility) or amide coupling via EDC/HOBt activation .

- Cyclopropylamino Group : Participates in ring-opening reactions under acidic conditions or transition-metal-catalyzed cross-couplings (e.g., Suzuki with aryl boronic acids) .

- Thiazole Ring : Susceptible to electrophilic substitution at the 4-position, allowing halogenation or alkylation .

How does the cyclopropyl group modulate electronic properties and biological interactions?

Q. Advanced

- Electronic Effects : The cyclopropyl group introduces ring strain, increasing electron density on the thiazole ring and enhancing hydrogen-bonding capacity with biological targets (e.g., enzyme active sites) .

- Biological Activity : Structural analogs show inhibition of kinases (IC < 1 µM) and antimicrobial activity (MIC = 2–8 µg/mL), attributed to the rigidity and lipophilicity of the cyclopropyl moiety .

What strategies ensure compound stability during long-term storage?

Q. Advanced

- Storage Conditions : Lyophilized solids stored at -20°C under argon minimize hydrolysis of the carboxylic acid group. Solutions in DMSO should be aliquoted to avoid freeze-thaw degradation .

- Stability Monitoring : Periodic HPLC analysis (every 6 months) detects degradation products (e.g., decarboxylated derivatives) .

What computational methods predict the compound’s interactions with biological targets?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., COX-2 or EGFR kinases), with force fields (AMBER) validating pose stability .

- QSAR Studies : Regression models correlate substituent electronic parameters (Hammett σ) with IC values for antimicrobial activity .

How can synthetic byproducts be minimized during scale-up?

Q. Advanced

- Process Optimization : Continuous flow reactors reduce side reactions (e.g., dimerization) by maintaining precise temperature control .

- Purification : Gradient flash chromatography (silica gel, hexane/EtOAc → MeOH) removes regioisomeric impurities. Recrystallization in ethanol/water mixtures enhances purity (>99%) .

What are the ethical and safety considerations for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。